

Spectroscopic characterization of Diapamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Diapamide

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Spectroscopic Characterization of Indapamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Indapamide, a thiazide-like diuretic widely used in the treatment of hypertension. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and workflow visualizations.

Chemical Structure

IUPAC Name: 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide[1]

Chemical Formula: $C_{16}H_{16}ClN_3O_3S$ [1]

Molecular Weight: 365.83 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Indapamide. Both 1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

The following table summarizes the proton NMR chemical shifts (δ) for Indapamide. Data has been compiled from various spectroscopic sources.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic-H	7.0 - 8.5	m	-
NH (amide)	~10.5	s (broad)	-
NH ₂ (sulfonamide)	~7.5	s (broad)	-
CH (indoline ring)	4.0 - 4.5	m	-
CH ₂ (indoline ring)	2.5 - 3.5	m	-
CH ₃ (indoline ring)	1.0 - 1.5	d	~6-7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

¹³C NMR Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Indapamide. The following data represents predicted chemical shifts for a solution-state spectrum in DMSO-d₆ and experimental solid-state NMR data.[\[2\]](#)

Carbon Assignment	Predicted Chemical Shift (ppm) (DMSO-d ₆)	Experimental Solid-State Chemical Shift (ppm)
C=O (Carbonyl)	166.5	168.89
C-Cl (Aromatic)	137.9	-
C-S (Aromatic)	142.1	-
Aromatic CH	110.2, 115.4, 119.8, 122.0, 127.3, 128.5	-
Aromatic C-N	148.2	-
Aromatic C-C	131.5, 132.7	-
C2 (Indoline CH)	59.8	-
C3 (Indoline CH ₂)	34.2	-
CH ₃ (Methyl)	18.5	16.02 - 17.64

Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to crystal packing effects.[\[2\]](#)

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of Indapamide in solution.

Materials:

- Indapamide sample (5-20 mg)
- High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- 5 mm NMR tubes
- Pipettes and vials

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe.

Procedure:

- Sample Preparation:
 - Accurately weigh 5-20 mg of Indapamide into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
 - Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
 - Transfer the clear solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a narrow and symmetrical lock signal for high resolution.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition (^{13}C NMR Example):
 - Experiment: Standard 1D ^{13}C with proton decoupling.
 - Pulse Width: Calibrated 30-45° pulse.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
 - Number of Scans: 1024 to 4096, depending on concentration.

- Temperature: 298 K (25 °C).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Perform baseline correction.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm for ¹³C).[2]
 - Pick and list the peaks for analysis.

NMR Experimental Workflow



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Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Indapamide molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of Indapamide shows characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3310, 3207	N-H (amide and sulfonamide)	Stretching
1649	C=O (amide)	Stretching
1597	C-H (aromatic)	Stretching
1380, 1166	SO ₂ (sulfonamide)	Stretching

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the IR spectrum of a solid sample.

Materials:

- Indapamide powder
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Instrumentation:

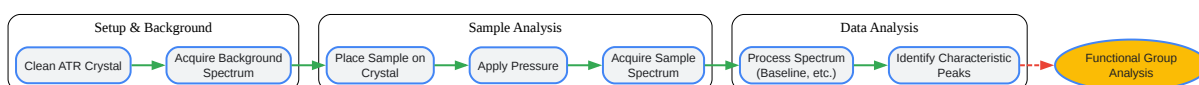
- FTIR spectrometer with an ATR accessory.

Procedure:

- Background Scan:
 - Ensure the ATR crystal is clean and free from any residues.
 - Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

- Sample Analysis:
 - Place a small amount of Indapamide powder directly onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum of the sample.
- Cleaning:
 - Release the pressure arm and remove the sample powder.
 - Clean the ATR crystal thoroughly with a solvent-moistened wipe.

FTIR Experimental Workflow



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Workflow for FTIR analysis using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Indapamide and to study its fragmentation patterns, which can aid in structural confirmation.

Mass Spectrometry Data

Indapamide can be analyzed by mass spectrometry using various ionization techniques, such as Electrospray Ionization (ESI).

Molecular Ion:

- Positive Mode $[M+H]^+$: m/z 366.1
- Negative Mode $[M-H]^-$: m/z 364.05[3]

Key Fragment Ions (Negative ESI Mode):[3]

- m/z 232.98: Formed from the deprotonated molecule.
- m/z 188.97: Loss of the amide group from m/z 232.98.
- m/z 153.00: Loss of the sulfonamide group from m/z 232.98.
- m/z 132.08: Formed after the loss of 4-chloro-3-sulfamoylbenzamide from the deprotonated molecule.

Experimental Protocol for Mass Spectrometry

This protocol provides a general guideline for the analysis of Indapamide using LC-MS.

Materials:

- Indapamide sample
- LC-MS grade solvents (e.g., methanol, acetonitrile, water)
- Volumetric flasks and pipettes
- LC vials

Instrumentation:

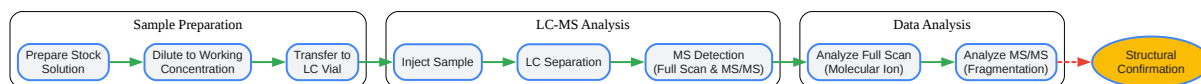
- Liquid Chromatography (LC) system
- Mass Spectrometer with an ESI source

Procedure:

- Sample Preparation:

- Prepare a stock solution of Indapamide in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to a final concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).
- The final solvent should be compatible with the mobile phase.
- Transfer the final solution to an LC vial.
- LC-MS Analysis:
 - LC Separation:
 - Use a suitable C18 column.
 - Employ a mobile phase gradient of water and acetonitrile (often with additives like formic acid or ammonium acetate to improve ionization).
 - MS Detection:
 - Operate the ESI source in either positive or negative ion mode.
 - Acquire full scan mass spectra to identify the molecular ion.
 - Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
- Data Analysis:
 - Analyze the full scan spectrum to confirm the molecular weight.
 - Interpret the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

Mass Spectrometry Experimental Workflow



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General workflow for LC-MS analysis of Indapamide.

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References

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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